Cytisine
Overview
Description
Mechanism of Action
Cytisine, also known as Baptitoxin or Sophorine, is a natural alkaloid derived from the Fabaceae family of plants, including the genera Laburnum and Cytisus . It has been used as a smoking cessation treatment since 1964 .
Target of Action
This compound’s primary target is the α4β2 nicotinic acetylcholine receptor . This receptor plays a crucial role in the central effects of nicotine, making it a key target for smoking cessation therapies .
Mode of Action
This compound acts as a partial agonist at the α4β2 nicotinic acetylcholine receptor . By stimulating dopamine release and blocking nicotine binding, this compound helps individuals overcome nicotine cravings and reduce their reliance on tobacco products .
Biochemical Pathways
This compound’s action on the α4β2 nicotinic acetylcholine receptor affects the cholinergic neurotransmission pathway . This pathway is involved in various physiological functions, including muscle contraction, heart rate, and memory. By acting as a partial agonist, this compound can modulate this pathway, helping to alleviate nicotine cravings and withdrawal symptoms .
Pharmacokinetics
This compound has a half-life of 4.8 hours . It reaches peak concentration two hours post-dose and is excreted unchanged renally without hepatic metabolism, lowering the risk of drug interactions . These properties impact its bioavailability and dosage regimen, making it a potentially effective treatment for nicotine addiction .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve reducing the severity of nicotine withdrawal symptoms and cravings . It achieves this by partially activating the α4β2 nicotinic acetylcholine receptors, thereby providing a similar satisfaction to smoking a cigarette . This can help smokers gradually reduce their dependence on nicotine .
Biochemical Analysis
Biochemical Properties
Cytisine is a low efficacy partial agonist of ⍺4-β2 nicotinic acetylcholine receptors . These receptors are believed to be central to the effect of nicotine (NIC) on the reward pathway and facilitate addiction .
Cellular Effects
This compound has been found to have neuroprotective effects in some neurological diseases such as Parkinson’s disease, depression, and cerebral injury induced by ischemia-reperfusion in animal models . In vitro studies suggest neuronal protective effects of this compound through mechanisms that involve downregulation of N-methyl-D-aspartate (NMDA) receptors .
Molecular Mechanism
Like the smoking cessation aid varenicline, this compound is a partial agonist of nicotinic acetylcholine receptors (nAChRs) . Its molecular structure has some similarity to that of nicotine, and it has similar pharmacological effects .
Temporal Effects in Laboratory Settings
This compound has a short half-life of 4.8 hours . As a result, the extract provides smokers with satisfaction similar to smoking a cigarette, alleviating the urge to smoke and reducing the severity of nicotine withdrawal symptoms, while also reducing the reward experience of any cigarettes smoked .
Dosage Effects in Animal Models
In animal models, this compound has shown to have significant effects. For instance, a study in rats reported that this compound-treated animals ate less and gained less weight than the control arm . Furthermore, this compound significantly reduced seizures and hippocampal damage while improving cognition and inhibiting synaptic remodeling in Temporal Lobe Epilepsy (TLE) rats .
Metabolic Pathways
It is known that this compound is a partial agonist of nicotinic acetylcholine receptors, which play a crucial role in the cholinergic system that involves acetylcholine as its neurotransmitter .
Transport and Distribution
Given its role as a partial agonist of nicotinic acetylcholine receptors, it is likely that it follows similar transport and distribution pathways as other agonists of these receptors .
Subcellular Localization
Given its role as a partial agonist of nicotinic acetylcholine receptors, it is likely that it localizes to the same areas of the cell where these receptors are found .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cytisine can be synthesized through various methods. One common method involves the extraction from raw plant material using a lower alcohol, such as methanol or ethanol, followed by acidification with a mineral acid to a pH between 1.5 and 3.5 . The combined alcohol-aqueous extracts are concentrated under vacuum distillation, and the resulting concentrate is extracted with chloroform, methylene chloride, butyl acetate, or normal butanol . The purified concentrate is then alkalized to a pH of between 9 and 12 with alkaline hydroxide or ammonium hydroxide and extracted again with the same solvents . The final product is obtained by evaporating the combined organic extracts to dryness and crystallizing with acetone or ethyl acetate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from plant sources, followed by purification using similar methods as described above. The process is optimized for high yield and purity, ensuring the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Cytisine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve nucleophiles like amines or halides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Cytisine has a wide range of scientific research applications:
Comparison with Similar Compounds
Cytisine is often compared to other nicotinic receptor agonists, such as nicotine and varenicline . While all three compounds bind to nicotinic acetylcholine receptors, this compound has a unique structure that allows it to act as a partial agonist with fewer side effects . Other similar compounds include anatoxin and epibatidine, which also interact with nicotinic receptors but have different pharmacological profiles .
List of Similar Compounds
- Nicotine
- Varenicline
- Anatoxin
- Epibatidine
This compound’s unique properties and effectiveness in smoking cessation make it a valuable compound in both research and clinical settings.
Properties
IUPAC Name |
(1R,9S)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11-3-1-2-10-9-4-8(5-12-6-9)7-13(10)11/h1-3,8-9,12H,4-7H2/t8-,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJTVLIZGCUXLD-DTWKUNHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C3=CC=CC(=O)N3C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CNC[C@@H]1C3=CC=CC(=O)N3C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6047-01-4 (hydrochloride) | |
Record name | Cytisinicline [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000485358 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00883395 | |
Record name | Cytisine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
BP: 218 °C at 2 mm Hg | |
Record name | Cytisine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09028 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CYTISINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3560 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in 13 parts acetone, 1.3 parts methanol, 3.5 parts alcohol, 30 parts benzene, 10 parts ethyl acetone, 2.0 parts chloroform; practically insoluble in petroleum ether, Soluble in 1.3 parts water, In water, 4.39X10+5 mg/L at 16 °C | |
Record name | CYTISINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3560 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Cytisine is a low efficacy partial agonist of ⍺4-β2 nicotinic acetylcholine receptors. These which are believed to be central to the effect of nicotine (NIC) on the reward pathway and facilitate addiction. Cytisine reduces the effects of NIC on dopamine release in the mesolimbic system when given alone, while simultaneously attenuating NIC withdrawal symptoms that accompany cessation attempts., Cytisine is an agonist of the cholinoreceptors in the vegetative ganglia and belongs to the group of the gangliostimulating drugs. It excites the nicotine-sensitive cholinoreceptors of the postsynaptic membranes in the vegetative ganglia, chromaffin cells in the molecular part of the suprarenal gland and sinocarotid reflexogenic zone, which results in excitation of the respiratory center, predominantly through the reflexes, simulation of adrenaline release by the medullar part of the suprarenal glands and a rise in the blood pressure. After its absorption in the gastrointestinal tract, cytisine plays the part of a nicotine-substitute substance which decreases the period of interaction between nicotine and the corresponding receptors. This in turn leads to a gradual decrease and interruption of the smokers' psychic and physical nicotine dependence., A family of genes has been identified that encodes subunits of nicotinic acetylcholine receptors (nAChRs) and is expressed in the nervous system. Functional neuronal nAChRs can be expressed in Xenopus oocytes by injection of RNA encoding 1 of 2 different beta-subunits (beta 2, beta 4) in pairwise combination with RNA encoding 1 of 3 different alpha-subunits (alpha 2, alpha 3, alpha 4). We examined the sensitivity of these 6 different alpha- beta-subunit combinations to the nicotinic agonists ACh, nicotine, cytisine, and 1,1-dimethyl-4-phenylpiperazinium (DMPP). Each subunit combination displayed a distinct pattern of sensitivity to these 4 agonists. The alpha 2 beta 2 combination was 5-fold more sensitive to nicotine than to acetylcholine, while the alpha 3 beta 2 combination was 17-fold less sensitive to nicotine than to ACh, and the alpha 3 beta 4 combination was equally sensitive to both nicotine and ACh. nAChRs composed of alpha 2, alpha 3, or alpha 4 in combination with beta 2 were 14-100-fold less sensitive to cytisine than to ACh. In contrast, nAChRs composed of alpha 2, alpha 3, or alpha 4 in combination with beta 4 were 3-17-fold more sensitive to cytisine than to ACh. The alpha 2 beta 2, alpha 3 beta 2, and alpha 3 beta 4 combinations were each equally sensitive to DMPP and ACh, while the alpha 2 beta 4, alpha 4 beta 2, and alpha 4 beta 4 combinations were 4-24-fold less sensitive to DMPP than to ACh. We also demonstrated that these differences are neither a consequence of variation in the relative amounts of RNA injected nor an artifact of oocyte expression. The oocyte system can accurately express ligand-gated ion channels because mouse muscle nAChRs expressed in oocytes display pharmacological properties similar to those reported for these receptors expressed on BC3H-1 cells. We conclude that both the alpha- and the beta-subunits contribute to the pharmacological characteristics of neuronal nAChRs., Neuronal nicotinic acetylcholine receptors subserve predominantly modulatory roles in the brain, making them attractive therapeutic targets. Natural products provide key leads in the quest for nicotinic receptor subtype-selective compounds. Cytisine, found in Leguminosae spp., binds with high affinity to alpha4beta2* nicotinic receptors. We have compared the effect of C3 and C5 halogenation of cytisine and methylcytisine (MCy) on their interaction with native rat nicotinic receptors. 3-Bromocytisine (3-BrCy) and 3-iodocytisine (3-ICy) exhibited increased binding affinity (especially at alpha7 nicotinic receptors; Ki approximately 0.1 microM) and functional potency, whereas C5-halogenation was detrimental. 3-BrCy and 3-ICy were more potent than cytisine at evoking (3)H dopamine release from striatal slices (EC50 approximately 11 nM), (3)H noradrenaline release from hippocampal slices (EC50 approximately 250 nM), increases in intracellular Ca2+ in PC12 cells and inward currents in Xenopus oocytes expressing human alpha3beta4 nicotinic receptor (EC50 approximately 2 microM). These compounds were also more efficacious than cytisine. C3-halogenation of cytisine is proposed to stabilize the open conformation of the nicotinic receptor but does not enhance subtype selectivity., Cytisine, a partial agonist that binds with high affinity to the alpha4beta2 nicotinic acetylcholine receptor..., For more Mechanism of Action (Complete) data for CYTISINE (7 total), please visit the HSDB record page. | |
Record name | Cytisine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09028 | |
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Record name | CYTISINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3560 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Orthorhombic prisms from acetone, Solid | |
CAS No. |
485-35-8 | |
Record name | Cytisine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=485-35-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cytisinicline [USAN] | |
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Record name | Cytisine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09028 | |
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Record name | CYTISINE | |
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Record name | Cytisine | |
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Record name | Cytisine | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.924 | |
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Record name | CYTISINICLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53S5U404NU | |
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Record name | CYTISINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3560 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
152-153, 152-153 °C (sublimes), MP: 155 °C | |
Record name | Cytisine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09028 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | CYTISINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3560 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cytisine interact with its target in the body?
A1: this compound acts as a partial agonist at α4β2 nicotinic acetylcholine receptors (nAChRs), mimicking the effects of nicotine but with higher affinity and lower activity. [] This interaction reduces the rewarding and reinforcing effects of nicotine, helping individuals overcome addiction. []
Q2: What are the downstream effects of this compound binding to α4β2 nAChRs?
A2: By partially activating α4β2 nAChRs, this compound stimulates dopamine release in the mesolimbic system, but to a lesser extent than nicotine. [] This effect helps alleviate withdrawal symptoms and cravings associated with smoking cessation. [] Conversely, this compound also blocks the binding of nicotine to these receptors, reducing the satisfaction derived from smoking and further aiding in cessation efforts. []
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C11H14N2O and a molecular weight of 190.24 g/mol. []
Q4: Is there spectroscopic data available for this compound?
A4: Yes, spectroscopic data including IR, CD, 1D and 2D NMR, HR-ESI-MS and EI-MS has been used to characterize this compound and its derivatives. [, ] Electron ionization mass spectrometry has been specifically employed to analyze the fragmentation patterns of this compound and its derivatives. []
Q5: Have computational methods been used to study this compound?
A5: Yes, quantum-chemical calculations have been performed on this compound derivatives to determine their energy and charge characteristics. [] These calculations can help predict the stability and reactivity of this compound analogs.
Q6: Are there QSAR models available for this compound?
A6: Bioprediction studies using PASS (Prediction of Activity Spectra for Substances) have been conducted to investigate the potential biological activity of synthesized this compound derivatives. [] This information can guide the development of novel this compound-based drugs.
Q7: How do structural modifications of this compound impact its activity and selectivity?
A7: Research has focused on introducing substituents at various positions on the this compound molecule to enhance its pharmacological profile. [] For example, modifications at the alicyclic nitrogen or the pyridone ring can influence binding affinity and selectivity for specific nAChR subtypes, potentially leading to compounds with improved therapeutic effects and reduced side effects. []
Q8: What is the pharmacokinetic profile of this compound?
A9: this compound demonstrates high systemic bioavailability after oral ingestion. It undergoes minimal metabolism and is primarily cleared through renal excretion. [] Its plasma half-life averages 4.8 hours. [] Animal models indicate moderate brain uptake. []
Q9: How do the pharmacokinetic properties of this compound relate to its pharmacodynamic effects?
A10: The relatively short half-life of this compound necessitates multiple daily doses to maintain therapeutic concentrations. [, ] Its ability to readily cross the blood-brain barrier allows it to effectively target central nervous system nAChRs involved in nicotine addiction. []
Q10: What in vitro models have been used to study the effects of this compound?
A11: Primary mouse dopaminergic neuron cultures have been utilized to investigate the impact of this compound on apoptotic endoplasmic reticulum stress, a major mechanism of dopaminergic neuron loss in Parkinson's disease. []
Q11: What animal models have been employed to evaluate this compound's efficacy?
A12: Studies in mice with 6-hydroxydopamine lesions, a model of Parkinson's disease, have shown that this compound can attenuate motor deficits and protect against dopaminergic neuron loss, particularly in female mice. [] Additionally, research in rat models of temporal lobe epilepsy has demonstrated this compound's ability to reduce seizure frequency and severity, highlighting its potential as an anti-epileptic agent. []
Q12: What is the evidence for this compound's efficacy in human clinical trials?
A13: Numerous clinical trials have investigated this compound as a smoking cessation aid. Meta-analyses of these trials indicate that this compound is more effective than placebo in promoting smoking abstinence. [, , ] Notably, a study comparing this compound with nicotine replacement therapy found this compound to be superior in aiding smoking cessation, although it was associated with a higher frequency of self-reported adverse events. []
Q13: What analytical methods are used to characterize and quantify this compound?
A14: High-performance liquid chromatography (HPLC) coupled with various detection techniques, such as diode array (DAD), fluorescence (FLD), and mass spectrometry (MS), is widely used for the analysis of this compound in biological samples and pharmaceutical formulations. [] The choice of detection method depends on the required sensitivity and selectivity for the specific application.
Q14: How does this compound compare to other smoking cessation therapies, such as varenicline?
A15: this compound and varenicline both act as partial agonists at α4β2 nAChRs. While both drugs demonstrate efficacy in promoting smoking cessation, head-to-head trials have yielded mixed results. [, , ] Notably, this compound is significantly less expensive than varenicline, making it a potentially more accessible option for many individuals. [, ]
Q15: Are there potential applications of this compound beyond smoking cessation?
A17: Emerging research suggests that this compound may hold therapeutic potential for other conditions, including alcohol dependence, depression, and neurodegenerative diseases. [, ] For example, preclinical studies have shown promising results for this compound in reducing alcohol consumption and alleviating depressive-like behavior. [, ] Furthermore, its neuroprotective effects in Parkinson's disease models warrant further investigation for potential applications in neurology. []
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